Ethyl 3-(tetrahydrofuran-3-yl)-3-oxopropanoate
Overview
Description
Ethyl 3-(tetrahydrofuran-3-yl)-3-oxopropanoate is a compound that has been the subject of various synthetic studies. The compound is characterized by the presence of a tetrahydrofuran ring, which is a five-membered oxygen-containing heterocycle, and an ethyl ester group attached to a 3-oxopropanoate moiety. This structure is of interest due to its potential applications in the synthesis of various organic molecules and pharmaceuticals.
Synthesis Analysis
The synthesis of related compounds has been explored in several studies. For instance, a method for synthesizing ethyl 5-O-(2'-tetrahydropyranyl)-2, 3-anhydro-β-DL-lyxofuranoside, a compound with a similar tetrahydrofuran ring, was developed through the action of alkali on a chlorohydrin derivative . This process involved the preparation of the chlorohydrin derivative by hypochlorous acid addition to a dihydrofuran compound. Although not the exact target molecule, this study provides insight into the synthetic routes that could be adapted for the synthesis of Ethyl 3-(tetrahydrofuran-3-yl)-3-oxopropanoate.
Molecular Structure Analysis
The molecular structure of compounds related to Ethyl 3-(tetrahydrofuran-3-yl)-3-oxopropanoate has been elucidated using various analytical techniques. For example, the structure of ethyl 3-{2-[(3-methyl-1H-indol-2-yl)carbonyl]hydrazinylidene} butanoate was determined using elemental analysis, IR, 1H-NMR, mass spectral, and X-ray data . These techniques are crucial for confirming the molecular structure of synthesized compounds and could be applied to Ethyl 3-(tetrahydrofuran-3-yl)-3-oxopropanoate to ensure the accuracy of its synthesis.
Chemical Reactions Analysis
The reactivity of compounds containing the tetrahydrofuran ring and oxopropanoate groups has been studied. For instance, alkylation reactions of ethyl 2-oxotetrahydrofuran-3-carboxylates have been performed to yield new substituted tetrahydrofuran-2-ones . These reactions are significant as they provide pathways to modify the tetrahydrofuran core of Ethyl 3-(tetrahydrofuran-3-yl)-3-oxopropanoate, potentially leading to the synthesis of a wide range of derivatives with varied biological activities.
Physical and Chemical Properties Analysis
While the specific physical and chemical properties of Ethyl 3-(tetrahydrofuran-3-yl)-3-oxopropanoate are not detailed in the provided papers, the properties of similar compounds can be inferred. Typically, such compounds are characterized by their solubility in common organic solvents, melting points, and boiling points, which are essential for their handling and application in further chemical reactions. The reactivity of the ester and oxopropanoate groups also plays a significant role in the compound's behavior in chemical syntheses, as seen in the synthesis of substituted ethyl 3-(3-hydroxy-2-thienyl)-3-oxopropanoates .
Safety And Hazards
Ethyl 3-(tetrahydrofuran-3-yl)-3-oxopropanoate is associated with several safety hazards. It has been assigned the hazard statements H302, H315, and H319, indicating that it is harmful if swallowed, causes skin irritation, and causes serious eye irritation . The precautionary statements P261, P302+P352, and P305+P351+P338 advise avoiding breathing dust/fume/gas/mist/vapors/spray, washing skin thoroughly after handling, and rinsing cautiously with water if it gets in the eyes .
properties
IUPAC Name |
ethyl 3-oxo-3-(oxolan-3-yl)propanoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14O4/c1-2-13-9(11)5-8(10)7-3-4-12-6-7/h7H,2-6H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZBXPERMBEFSQSO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC(=O)C1CCOC1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90628535 | |
Record name | Ethyl 3-oxo-3-(oxolan-3-yl)propanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90628535 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
186.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 3-(tetrahydrofuran-3-yl)-3-oxopropanoate | |
CAS RN |
324570-25-4 | |
Record name | Ethyl 3-oxo-3-(oxolan-3-yl)propanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90628535 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | ethyl 3-oxo-3-(oxolan-3-yl)propanoate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.